
sec-Butyl4-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sec-Butyl 4-oxopentanoate is an organic compound with the molecular formula C9H16O3. It is a colorless to straw-yellow liquid with a sweet, slightly pungent caramel-like aroma. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sec-Butyl 4-oxopentanoate can be synthesized through various methods. One common synthetic route involves the esterification of 4-oxopentanoic acid with sec-butanol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of sec-Butyl 4-oxopentanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Large-scale production may also involve the use of automated systems to ensure consistent quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sec-Butyl 4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert sec-Butyl 4-oxopentanoate to alcohols or other reduced forms.
Substitution: The ester group in sec-Butyl 4-oxopentanoate can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various esters and amides.
Applications De Recherche Scientifique
Sec-Butyl 4-oxopentanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of sec-Butyl 4-oxopentanoate involves its interaction with specific molecular targets and pathways. In biochemical reactions, it may act as a substrate for enzymes, leading to the formation of various products. The ester group in sec-Butyl 4-oxopentanoate can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical processes .
Comparaison Avec Des Composés Similaires
Sec-Butyl 4-oxopentanoate can be compared with other similar compounds, such as:
Butyl 4-oxopentanoate: Similar structure but with a different alkyl group.
Methyl 4-oxopentanoate: Contains a methyl group instead of a sec-butyl group.
Ethyl 4-oxopentanoate: Contains an ethyl group instead of a sec-butyl group.
The uniqueness of sec-Butyl 4-oxopentanoate lies in its specific alkyl group, which can influence its reactivity and applications in various chemical reactions .
Propriétés
Formule moléculaire |
C9H16O3 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
butan-2-yl 4-oxopentanoate |
InChI |
InChI=1S/C9H16O3/c1-4-8(3)12-9(11)6-5-7(2)10/h8H,4-6H2,1-3H3 |
Clé InChI |
MHYPMBBMAIFKRD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


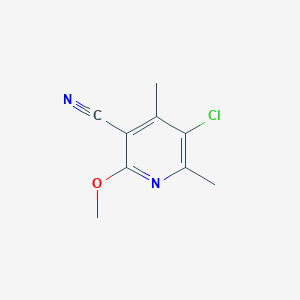
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13029028.png)
![(8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid](/img/structure/B13029032.png)
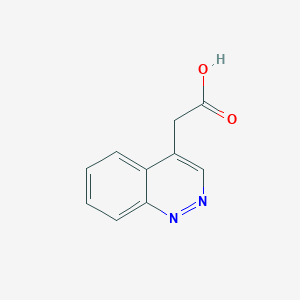
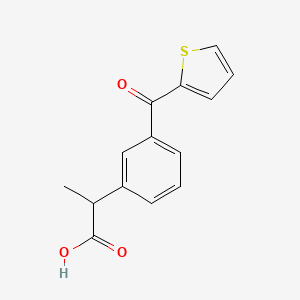
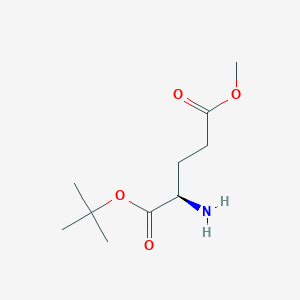
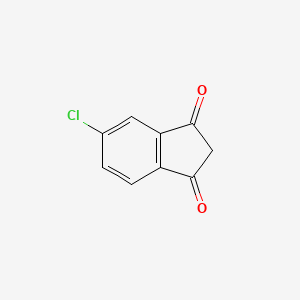
![4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline](/img/structure/B13029058.png)
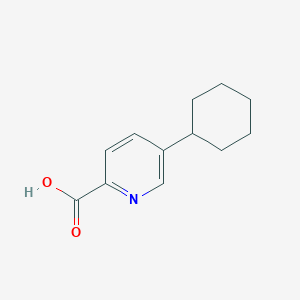
![N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B13029079.png)
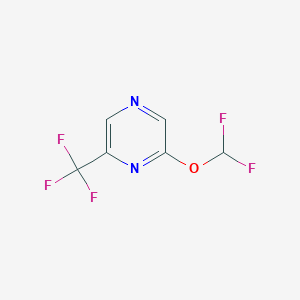
![5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile](/img/structure/B13029092.png)

![N-[3-(Methylamino)propyl]-acetamide HCl](/img/structure/B13029098.png)
